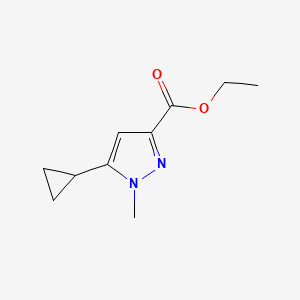

ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-cyclopropyl-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)8-6-9(7-4-5-7)12(2)11-8/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXROKKUWNRMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676575 | |

| Record name | Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-44-4 | |

| Record name | Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] this compound is a key heterocyclic building block, valued for its specific substitution pattern which allows for further elaboration into complex target molecules. This guide provides a comprehensive overview of the principal synthetic pathways for this compound, designed for researchers, chemists, and professionals in drug development. We will delve into two primary, field-proven strategies: a direct cyclocondensation approach using methylhydrazine and an alternative route involving post-cyclization N-methylation. The discussion emphasizes the mechanistic rationale behind experimental choices, addresses critical challenges such as regioselectivity, and provides detailed, actionable laboratory protocols.

Introduction to the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in drug discovery.[1] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide range of biologically active compounds, including the well-known anti-inflammatory drug Celecoxib.[1] The synthesis of polysubstituted pyrazoles is a topic of significant interest, as the nature and position of substituents dramatically influence the molecule's pharmacological profile. The target molecule, this compound, combines several desirable features: a rigid cyclopropyl group that can enhance binding affinity and metabolic stability, an ester handle for further functionalization (e.g., amidation), and a specific N-methylation pattern that locks the tautomeric form and influences solubility and receptor interaction.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target compound reveals the most viable synthetic disconnections. The core pyrazole ring is most commonly constructed via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] This forms the basis of our primary synthetic strategies.

As illustrated (Fig. 1), two main pathways emerge:

-

Direct Cyclocondensation: A one-pot reaction between the key intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate, and methylhydrazine.

-

Post-Cyclization N-Methylation: A two-step sequence involving the initial formation of the NH-pyrazole using hydrazine, followed by a selective N-methylation.

Primary Pathway: Direct Cyclocondensation

This approach is often favored for its atom economy and fewer synthetic steps. The cornerstone of this pathway is the regioselective reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine.

Principle and Mechanistic Insights

The reaction between a β-ketoester and a hydrazine is the most fundamental method for pyrazole construction.[1] In our case, the precursor is ethyl 4-cyclopropyl-2,4-dioxobutanoate, which possesses two electrophilic carbonyl carbons: a ketone adjacent to the cyclopropyl group and a ketone adjacent to the ester. Methylhydrazine has two nucleophilic nitrogen atoms. The reaction proceeds via initial nucleophilic attack of one of the hydrazine nitrogens on a carbonyl group, forming a hydrazone intermediate. This is followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]

Causality of Regioselectivity: When using methylhydrazine, two regioisomers can potentially form. The selectivity is governed by the relative reactivity of the two carbonyl groups and the two nitrogen atoms.

-

Electronic Effects: The ketone adjacent to the ester is typically more electrophilic.

-

Steric Hindrance: The nitrogen atom bearing the methyl group is more sterically hindered and less nucleophilic than the terminal NH2 group. Therefore, the reaction is expected to initiate with the attack of the more nucleophilic NH2 group of methylhydrazine onto the more electrophilic keto-carbonyl adjacent to the ester. Subsequent cyclization leads preferentially to the desired 1,5-disubstituted pyrazole isomer. Acid catalysis is typically employed to activate the carbonyl groups towards nucleophilic attack.[1]

Synthesis of Key Intermediate: Ethyl 4-cyclopropyl-2,4-dioxobutanoate

This crucial 1,3-dicarbonyl precursor is synthesized via a Claisen condensation between cyclopropyl methyl ketone and diethyl oxalate.

Experimental Protocol:

-

Materials: Sodium ethoxide (NaOEt), anhydrous ethanol (EtOH), diethyl oxalate, cyclopropyl methyl ketone, diethyl ether, hydrochloric acid (HCl).

-

Procedure: a. A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N2 or Ar). b. The solution is cooled to 0-5 °C, and diethyl oxalate (1.1 eq) is added. c. Cyclopropyl methyl ketone (1.0 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. d. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The formation of a solid precipitate (the sodium salt of the product) is typically observed.

-

Work-up and Purification: a. The reaction mixture is cooled in an ice bath, and cold diethyl ether is added to precipitate the product salt completely. b. The solid is collected by filtration, washed with cold diethyl ether, and dried. c. The salt is then dissolved in water and acidified with cold 2M HCl to a pH of ~2-3, leading to the precipitation of the diketoester. d. The product is extracted with ethyl acetate, the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield ethyl 4-cyclopropyl-2,4-dioxobutanoate.

Detailed Protocol: Cyclocondensation with Methylhydrazine

Experimental Protocol:

-

Materials: Ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq), methylhydrazine (1.05 eq), ethanol (or glacial acetic acid as solvent), ethyl acetate, saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous Na₂SO₄.

-

Procedure: a. Dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate in ethanol in a round-bottom flask equipped with a reflux condenser. b. Add methylhydrazine dropwise to the stirred solution at room temperature. A slight exotherm may be observed. c. After the addition, add a catalytic amount of glacial acetic acid.[4] d. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. b. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. d. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Alternative Pathway: Post-Cyclization N-Methylation

This two-step approach can be advantageous if methylhydrazine is unavailable or if the direct condensation yields an inseparable mixture of regioisomers. It offers greater control by first forming the unsubstituted pyrazole, which is then methylated.

Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

The initial step is analogous to the direct condensation but uses hydrazine hydrate instead of methylhydrazine.[4]

Experimental Protocol:

-

Materials: Ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq), hydrazine hydrate (1.05 eq), ethanol, glacial acetic acid (catalytic).

-

Procedure: a. Follow the procedure outlined in Section 3.3, substituting methylhydrazine with hydrazine hydrate. b. The reaction is typically faster. Reflux for 2-4 hours and monitor by TLC.

-

Work-up and Purification: a. The work-up is identical to that in Section 3.3. The resulting ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is often a solid that can be purified by recrystallization from an ethanol/water mixture.

N-Methylation of the Pyrazole Ring

The final step is the methylation of the pyrazole nitrogen. The key challenge is to achieve selective methylation at the N1 position. The choice of methylating agent and base is critical. While traditional agents like dimethyl sulfate or methyl iodide are effective, they are highly toxic.[5] Modern, greener alternatives like dimethyl carbonate (DMC) are increasingly preferred.[5][6]

Experimental Protocol (using Dimethyl Carbonate):

-

Materials: Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 eq), sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), dimethyl carbonate (DMC, used as both reagent and solvent or with DMF), anhydrous dimethylformamide (DMF), ethyl acetate, water, brine.

-

Procedure: a. To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF and the ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. b. Cool the solution to 0 °C and add sodium hydride portion-wise. Allow the mixture to stir for 30 minutes at this temperature to form the pyrazole anion. c. Add an excess of dimethyl carbonate.[5] d. Slowly warm the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.

-

Work-up and Purification: a. After cooling to room temperature, carefully quench the excess NaH by the slow addition of water. b. Pour the reaction mixture into water and extract with ethyl acetate (3x). c. Combine the organic layers, wash extensively with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate. d. Purify the crude product by silica gel column chromatography as described in Section 3.3.

Data and Characterization

The identity and purity of the final product and key intermediates must be confirmed by standard analytical techniques.

| Compound | Expected Yield (%) | Appearance | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Expected Mass [M+H]⁺ |

| Ethyl 4-cyclopropyl-2,4-dioxobutanoate | 65-75 | Pale yellow oil/solid | ~6.5 (s, 1H, enol-CH), 4.3 (q, 2H, -OCH₂-), 2.0 (m, 1H, cyclopropyl-CH), 1.3 (t, 3H, -CH₃), 1.1-1.2 (m, 4H, cyclopropyl-CH₂) | 185.08 |

| This compound | 70-85 | Off-white solid or oil | ~6.4 (s, 1H, pyrazole-H), 4.4 (q, 2H, -OCH₂-), 4.0 (s, 3H, N-CH₃), 2.1 (m, 1H, cyclopropyl-CH), 1.4 (t, 3H, -CH₃) | 195.11 |

Conclusion

The synthesis of this compound can be reliably achieved through two primary strategies. The direct cyclocondensation of ethyl 4-cyclopropyl-2,4-dioxobutanoate with methylhydrazine offers an efficient, one-pot route, with regioselectivity generally favoring the desired product. The alternative pathway, involving the formation of an NH-pyrazole followed by N-methylation, provides greater control and can be advantageous for overcoming regioselectivity issues. The use of greener methylating agents like dimethyl carbonate in the second step represents a significant improvement in safety and environmental impact over traditional methods.[5][6] The choice of pathway will ultimately depend on starting material availability, scalability requirements, and the desired purity profile for subsequent applications in drug discovery and development.

References

- Application Notes: Cyclocondensation Reactions for Pyrazole Ring Form

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. (2015).

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (2021).

- Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester. (2001). Chinese Journal of Modern Applied Pharmacy.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub.

- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014). Google Patents.

- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018).

- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 6. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate is a distinct derivative within this class, featuring a cyclopropyl group that can impart unique conformational constraints and metabolic stability, and a methyl group on the pyrazole nitrogen which influences its electronic and steric properties. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, impacting everything from formulation and bioavailability to its interaction with biological targets.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural attributes, solubility, lipophilicity, and ionization constant. Furthermore, this guide details robust, field-proven experimental protocols for the determination of these critical parameters, offering researchers a practical framework for their own investigations.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. The structure and fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄N₂O₂ | PubChem |

| Molecular Weight | 194.23 g/mol | PubChem |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | 90-92 °C (for the related compound ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate) | [3] |

| Boiling Point | ~315.0 °C (Predicted) | [4] |

| Density | ~1.26 g/cm³ (Predicted) | [4] |

Structure:

Caption: Chemical structure of this compound.

Solubility: A Critical Parameter for Drug Action

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability.[5] Poor aqueous solubility is a major hurdle in drug development. The solubility of this compound is influenced by its crystalline structure and the interplay of its functional groups with the solvent. The pyrazole ring itself can act as a bioisostere for an aromatic ring, which can influence lipophilicity and solubility.[1]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

Principle: A surplus of the solid compound is equilibrated with a solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then quantified.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials containing the solvents of interest (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of undissolved solid should be visually confirmed.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, centrifuge the aliquot and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

-

Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH.

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity: Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor in its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD) between n-octanol and water.

-

Predicted LogP: A calculated XLogP3 value of 1.4 for the related isomer ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate suggests moderate lipophilicity.[4]

Experimental Protocol for LogP/LogD Determination (Shake-Flask Method)

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD). After equilibration, the concentration of the compound in each phase is determined to calculate the partition or distribution coefficient.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water (or buffer) and vice-versa by vigorously mixing and then separating the two phases.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phase in a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: Allow the layers to separate completely.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

-

Calculation:

-

LogP: log ([Concentration in n-octanol] / [Concentration in water])

-

LogD: log ([Concentration in n-octanol] / [Concentration in aqueous buffer at a specific pH])

-

Ionization Constant (pKa): Understanding Charge State

The pKa value indicates the pH at which a molecule is 50% ionized. The pyrazole ring is weakly basic, with a pKa of approximately 2.5.[2] The ester functionality in this compound is not expected to be ionizable under physiological conditions. The basicity of the pyrazole nitrogen atoms will be influenced by the electron-withdrawing ester group and the electron-donating methyl and cyclopropyl groups.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Principle: The compound is dissolved in a suitable solvent, and the pH of the solution is monitored as a strong acid or base titrant is added. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Solution Preparation: Dissolve a precise amount of this compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. More sophisticated analysis can be performed using derivative plots to accurately locate the inflection point.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet and a triplet), the methyl group on the pyrazole nitrogen (a singlet), the cyclopropyl protons (complex multiplets), and the proton on the pyrazole ring (a singlet).

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the ethyl group, the methyl group, and the cyclopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1700-1730 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole ring, and C-H stretching vibrations of the alkyl and cyclopropyl groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 194, along with fragmentation patterns characteristic of the loss of the ethoxy group or other fragments.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound and the experimental methodologies for their determination. While some of the presented data are based on predictions or information from closely related analogs due to a lack of comprehensive published experimental results for this specific molecule, the provided protocols offer a robust framework for researchers to generate precise and reliable data. A thorough characterization of these properties is an indispensable step in the journey of developing novel pyrazole-based therapeutic agents.

References

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Source: Not a clickable URL)

-

N-Heterocyclic Olefins of Pyrazole and Indazole. (2025). American Chemical Society. [Link]

-

Chemistry and Therapeutic Review of Pyrazole. (2017). ResearchGate. [Link]

-

Ethyl 1H-pyrazole-3-carboxylate. PubChem. [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. PubChem. [Link]

-

4-styryl-1H-pyrazole-3-carboxylic acid ethyl ester. Chemical Synthesis Database. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). National Institutes of Health. [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester. PubChem. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

-

ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. PubChem. [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health. [Link]

- Pyrazole derivatives, their production and use.

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate. PubChem. [Link]

-

pKa values for morpholine, pyrazole and imidazole. ResearchGate. [Link]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (Source: Not a clickable URL)

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). MDPI. [Link]

-

Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). National Institutes of Health. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Solubility of Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate in Organic Solvents

An In-Depth Technical Guide for Drug Development Professionals

Introduction

Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in numerous clinically approved drugs and are actively researched for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The specific functional groups of this molecule—a cyclopropyl ring, an N-methyl group, and an ethyl ester—contribute to a unique physicochemical profile that dictates its behavior in various chemical environments.

For researchers in drug discovery and process development, understanding the solubility of this intermediate is not merely an academic exercise; it is a critical parameter that influences every stage of the pipeline. From reaction kinetics and purification strategies in synthesis to formulation and bioavailability in preclinical studies, solubility data governs efficiency, reproducibility, and ultimately, a program's success.[4][5] Poor solubility can lead to unreliable results in biological assays and significant challenges in developing a viable drug product.[4]

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. It is designed to move beyond simple data reporting, offering insights into the underlying principles and providing robust, field-proven protocols for generating reliable and reproducible solubility data.

Physicochemical Profile and Solubility Predictions

Before any empirical testing, a thorough analysis of the molecule's structure provides critical clues to its likely solubility behavior. The fundamental principle of "like dissolves like" serves as our primary guide, stating that a solute will dissolve best in a solvent of similar polarity.[6][7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | PubChem[9] |

| Molecular Weight | 194.23 g/mol | Echemi[10] |

| Structure | (Image of the chemical structure) | |

| XLogP3 | 1.4 | Echemi[10] |

| Hydrogen Bond Donor Count | 0 | PubChem[9] |

| Hydrogen Bond Acceptor Count | 3 (2x N, 2x O) | PubChem[9] |

The molecule's structure reveals a balance of polar and nonpolar characteristics:

-

Polar Features : The pyrazole ring contains two nitrogen atoms, and the ethyl ester group contains two oxygen atoms. These are hydrogen bond acceptors, capable of interacting with protic solvents. The ester group also provides a significant dipole moment.

-

Nonpolar Features : The cyclopropyl group and the ethyl chain of the ester are hydrophobic and will favor interactions with nonpolar solvents through van der Waals forces. The N-methyl group also adds to the nonpolar character.

The XLogP3 value of 1.4 suggests a moderate lipophilicity, indicating that the compound is likely to have limited solubility in water but should be soluble in a range of organic solvents.[10] The absence of a hydrogen bond donor (like an N-H proton) means it cannot self-associate through hydrogen bonding to the same extent as its non-methylated counterpart, which may slightly increase its solubility in aprotic solvents.[11]

Caption: Predicted interactions based on the "like dissolves like" principle.

Based on this analysis, we can predict the following solubility trends:

-

High Solubility: Expected in moderately polar solvents like ethyl acetate, acetone, and dichloromethane, which can interact with both the polar and nonpolar regions of the molecule.

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, and polar aprotic solvents like acetonitrile and DMSO.

-

Low Solubility: Expected in highly nonpolar solvents like hexane and cyclohexane, and in the highly polar solvent, water.

Experimental Determination of Thermodynamic Solubility

While predictions are valuable, they must be confirmed by empirical data. The "gold standard" for determining the equilibrium or thermodynamic solubility is the Shake-Flask Method . This method measures the concentration of a solute in a saturated solution after it has reached equilibrium with the undissolved solid at a specific temperature. This is distinct from kinetic solubility, which is a faster, high-throughput measurement often performed from a DMSO stock solution and can result in supersaturated, non-equilibrium values.[4] For applications in process chemistry and formulation, thermodynamic solubility is the more relevant and reliable metric.

Core Protocol: Shake-Flask Equilibrium Solubility Determination

This protocol is designed to be a self-validating system. The key to trustworthiness is ensuring true equilibrium has been reached. This is achieved by analyzing samples at multiple time points (e.g., 24 and 48 hours) to confirm that the measured concentration is no longer increasing.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Step-by-Step Methodology:

-

Step 1: Preparation of Vials

-

Action: Add an excess amount of the solid compound to a series of glass vials. For example, add ~20 mg of the compound to a vial.

-

Causality: An excess of solid is crucial to ensure that the solvent becomes saturated and that a solid phase remains in equilibrium with the liquid phase. Without this, you would only determine that the compound is soluble up to the tested concentration, not its saturation limit.

-

-

Step 2: Addition of Solvent

-

Action: Accurately add a known volume of the chosen organic solvent (e.g., 1.0 mL) to each vial. Prepare at least three replicate vials for each solvent to assess reproducibility.

-

Causality: A precise volume is necessary for calculating the final concentration accurately.

-

-

Step 3: Equilibration

-

Action: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the vials for an extended period, typically 24 to 48 hours.

-

Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, facilitating the dissolution process. An extended period is required to overcome the kinetic barriers of dissolving the crystal lattice and to ensure the system reaches thermodynamic equilibrium.[12]

-

-

Step 4: Sample Collection and Phase Separation

-

Action: After the initial equilibration period (e.g., 24 hours), allow the vials to stand undisturbed at the same temperature for at least one hour to let the undissolved solid settle.

-

Action: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

-

Causality: This is the most critical step for accuracy. Centrifugation followed by filtration is essential to completely remove all undissolved micro-particulates from the saturated solution.[13] Failure to do so will lead to artificially high and erroneous solubility values. The filter must be chemically inert and non-binding to the compound.

-

-

Step 5: Repeat for Equilibrium Confirmation

-

Action: Return the original vials to the shaker and continue agitating for another 24 hours (48 hours total). Repeat Step 4.

-

Causality: This step validates the experiment. If the concentration measured at 48 hours is consistent with the concentration at 24 hours, it provides strong evidence that equilibrium has been reached.[12] If the concentration is higher, the equilibration time must be extended further.

-

-

Step 6: Analytical Quantification (HPLC)

-

Action: Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

-

Action: Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.

-

Action: Dilute the filtered saturated samples with the same solvent to bring their concentration within the linear range of the calibration curve.

-

Action: Analyze the diluted samples by HPLC and use the calibration curve to determine their exact concentration.[5][13]

-

Causality: HPLC provides a highly sensitive and specific method for quantification. A multi-point calibration curve ensures that the measurement is accurate and falls within the instrument's linear response range.

-

Caption: Experimental workflow for the Shake-Flask solubility determination.

Data Presentation

The results of these experiments should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility across a range of solvents, which is invaluable for selecting appropriate solvents for synthesis, purification, and formulation.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | [Experimental Data] | [Experimental Data] |

| Toluene | Nonpolar, Aromatic | [Experimental Data] | [Experimental Data] |

| Dichloromethane | Polar Aprotic | [Experimental Data] | [Experimental Data] |

| Ethyl Acetate | Polar Aprotic | [Experimental Data] | [Experimental Data] |

| Acetone | Polar Aprotic | [Experimental Data] | [Experimental Data] |

| Acetonitrile | Polar Aprotic | [Experimental Data] | [Experimental Data] |

| Ethanol | Polar Protic | [Experimental Data] | [Experimental Data] |

| Methanol | Polar Protic | [Experimental Data] | [Experimental Data] |

| Water | Polar Protic | [Experimental Data] | [Experimental Data] |

Conclusion

For drug development professionals, a deep understanding of solubility is paramount. This guide has provided a comprehensive framework for evaluating this compound, a representative heterocyclic intermediate. By integrating theoretical predictions based on molecular structure with a robust, self-validating experimental protocol like the Shake-Flask method, researchers can generate the high-quality, reliable data needed to make informed decisions. This rigorous approach mitigates risks associated with poor solubility, ultimately accelerating the path from chemical synthesis to viable drug candidate.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Various Authors. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- LePree, J., & Stovall, I. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- BenchChem. General Experimental Protocol for Determining Solubility.

- University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds.

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- University of Babylon.

- National Center for Biotechnology Information.

- MySkinRecipes.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Various Authors. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.

- Echemi.

- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

- BenchChem.

- Kharl, et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- Ben-Mbarek, et al. (2022).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. youtube.com [youtube.com]

- 7. chem.ws [chem.ws]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | C10H14N2O2 | CID 46835767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

An In-depth Technical Guide for a Senior Application Scientist

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The rigorous, unambiguous structural confirmation of novel pyrazole derivatives is therefore a critical step in the drug discovery and development pipeline. This guide provides an in-depth technical framework for the comprehensive spectroscopic characterization of a specific pyrazole derivative, Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for its analysis. This document is designed to serve as a practical reference for researchers, offering not only detailed experimental protocols but also expert insights into the interpretation of the expected spectral data, grounded in established scientific principles and comparative data from related structures.

Molecular Structure and Predicted Spectroscopic Fingerprint

The first step in any analytical endeavor is a thorough understanding of the molecule's structure. This compound (C₁₀H₁₄N₂O₂) is a polysubstituted heterocycle. Its structure dictates a unique spectroscopic fingerprint, with each functional group contributing distinct and predictable signals across different analytical platforms.

Caption: Standard workflow for NMR spectroscopic analysis.

Data Interpretation: Predicted ¹H and ¹³C NMR Spectra

Based on the structure and data from analogous pyrazole derivatives, the following spectral data are predicted. [3][4] Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ethyl CH₃ | ~1.40 | Triplet (t) | 3H | Coupled to the ethyl CH₂ group. |

| Cyclopropyl CH₂ | ~0.8 - 1.2 | Multiplet (m) | 4H | Diastereotopic protons of the cyclopropyl ring. |

| Cyclopropyl CH | ~1.9 - 2.2 | Multiplet (m) | 1H | Methine proton of the cyclopropyl ring. |

| N-CH₃ | ~3.90 | Singlet (s) | 3H | Methyl group attached to the pyrazole nitrogen. |

| Ethyl CH₂ | ~4.40 | Quartet (q) | 2H | Coupled to the ethyl CH₃ group. |

| Pyrazole H4 | ~6.50 | Singlet (s) | 1H | Lone proton on the pyrazole ring. |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Cyclopropyl CH₂ | ~8 - 12 | Highly shielded aliphatic carbons. |

| Ethyl CH₃ | ~14 | Standard chemical shift for an ethyl ester methyl group. |

| Cyclopropyl CH | ~15 | Shielded aliphatic methine carbon. |

| N-CH₃ | ~38 | Methyl carbon attached to nitrogen. |

| Ethyl CH₂ | ~61 | Methylene carbon adjacent to the ester oxygen. |

| Pyrazole C4 | ~108 | Electron-rich carbon of the pyrazole ring. |

| Pyrazole C3/C5 | ~140 - 155 | Quaternary carbons of the pyrazole ring, deshielded by nitrogen atoms and substituents. |

| Ester C=O | ~162 | Carbonyl carbon of the ester functional group. |

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is indispensable for determining the molecular weight of a compound, thereby confirming its elemental formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is a cornerstone of establishing a new compound's identity.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is the method of choice.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Use a standard HPLC system coupled to a mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer for HRMS).

-

Analysis: Inject a small volume (1-5 µL) of the sample. The mobile phase typically consists of a gradient of water and acetonitrile with a small amount of formic acid (0.1%) to promote protonation.

-

Data Acquisition: Acquire data in positive ion mode (ESI+) to observe the protonated molecular ion, [M+H]⁺.

Data Interpretation: Expected Mass and Fragments

The primary goal is to observe the ion corresponding to the calculated exact mass.

-

Molecular Formula: C₁₀H₁₄N₂O₂

-

Exact Mass: 194.1055

-

Predicted [M+H]⁺ ion (m/z): 195.1133

Table 3: Predicted Key Ions in ESI-MS

| m/z (Predicted) | Ion | Rationale |

| 195.1133 | [M+H]⁺ | Protonated molecular ion. The primary confirmation of identity. |

| 150.0866 | [M-OC₂H₅+H]⁺ | Loss of the ethoxy group from the ester. |

| 167.1182 | [M-C₂H₃+H]⁺ | Loss of an ethyl radical. |

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy provides a rapid and effective method for identifying the presence of key functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern ATR-FTIR spectroscopy requires minimal sample preparation. [1]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

Caption: Principle of functional group identification by IR spectroscopy.

Data Interpretation: Expected Vibrational Bands

The IR spectrum provides a "functional group fingerprint." For related pyrazole carboxylates, characteristic peaks are well-documented. [3][5] Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H stretch | Pyrazole ring C-H |

| ~2980 | C-H stretch | Aliphatic (ethyl, cyclopropyl) |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1580 | C=N / C=C stretch | Pyrazole ring system |

| ~1250 | C-O stretch | Ester C-O bond |

Conclusion

The structural verification of this compound requires a multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy serve as the primary tools for elucidating the precise carbon-hydrogen framework and connectivity. High-resolution mass spectrometry provides definitive confirmation of the molecular formula. Finally, IR spectroscopy offers rapid verification of key functional groups. Together, these techniques provide a self-validating system, ensuring the identity, purity, and structural integrity of the compound, a mandatory requirement for its application in research and development.

References

- BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.

- ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- Visnav. Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evaluation.

- National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.

- NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - Mass Spectrum.

- MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

- ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

- SIELC Technologies. Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

- ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

A Technical Guide to the Discovery and Evolution of Pyrazole Synthesis

Introduction: The Pyrazole Core in Modern Science

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials.[2][3] The significance of this scaffold is exemplified by blockbuster drugs such as the anti-inflammatory agent Celecoxib and the neuroprotective drug Edaravone.[4][5] The journey of pyrazole synthesis, from its serendipitous discovery to the sophisticated and green methodologies of today, is a compelling narrative of chemical innovation. This guide provides an in-depth exploration of this evolution, designed for researchers, scientists, and professionals in drug development.

The Genesis: Ludwig Knorr and the Dawn of Pyrazole Chemistry

The history of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[6][7][8] While attempting to synthesize a quinoline derivative, Knorr reacted ethyl acetoacetate with phenylhydrazine, leading to the unexpected formation of a pyrazolone derivative he named antipyrine.[4] This discovery was not only the birth of pyrazole chemistry but also a landmark in medicinal chemistry, as antipyrine became one of the first synthetic drugs to be widely used as an analgesic and antipyretic.[4][7] This seminal work laid the foundation for what is now known as the Knorr Pyrazole Synthesis .[8][9]

The Classical Knorr Pyrazole Synthesis

The Knorr synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[9][10] The reaction's versatility and the ready availability of the starting materials have cemented its place in the canon of classic organic reactions.

The mechanism proceeds through the initial formation of a hydrazone intermediate by the reaction of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[11] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group.[11] A subsequent dehydration step yields the stable, aromatic pyrazole ring.[11]

A critical aspect of the Knorr synthesis, particularly with substituted hydrazines, is the potential for the formation of two regioisomers, depending on which carbonyl group is initially attacked.[8][12]

The Paal-Knorr Synthesis: A Variation on a Theme

Closely related to the Knorr synthesis is the Paal-Knorr synthesis, which is a method for synthesizing substituted pyrroles, furans, or thiophenes from 1,4-dicarbonyl compounds.[13] While the primary application of the Paal-Knorr reaction is not for pyrazoles, the underlying principle of cyclocondensation is similar. The synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines is specifically attributed to Knorr.[13]

The Modern Era: Innovations in Pyrazole Synthesis

While the classical methods remain relevant, the demands of modern chemistry—particularly in drug discovery—for efficiency, diversity, and sustainability have driven the development of novel synthetic strategies.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, have emerged as a powerful tool for the efficient construction of complex molecules like pyrazoles.[14][15] MCRs are highly atom-economical and align with the principles of green chemistry by reducing solvent waste and purification steps.[14][16]

A common MCR approach to pyrazoles involves the reaction of an aldehyde, a β-ketoester, and a hydrazine, often catalyzed by a Lewis acid or an organocatalyst.[17] These reactions can be highly regioselective and provide access to a wide range of substituted pyrazoles.[17]

Catalytic Methods: Precision and Efficiency

The advent of transition-metal catalysis has revolutionized organic synthesis, and pyrazole formation is no exception. Catalytic methods often offer milder reaction conditions, higher yields, and improved selectivity compared to classical approaches.

-

Silver-Catalyzed Reactions: Silver triflate (AgOTf) has been shown to be an effective catalyst for the reaction of trifluoromethylated ynones with hydrazines, leading to the highly regioselective formation of 3-CF3-pyrazoles in excellent yields at room temperature.[1]

-

Ruthenium-Catalyzed Hydrogen Transfer: An innovative approach utilizes ruthenium catalysts to synthesize 1,4-disubstituted pyrazoles from 1,3-diols and alkyl hydrazines via a hydrogen transfer mechanism.[18] This method provides access to 4-alkyl pyrazoles, which can be challenging to synthesize via other routes.[18]

Green Chemistry Approaches: A Sustainable Future for Pyrazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes.[3][16] For pyrazole synthesis, this has led to the development of environmentally benign methodologies.

-

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce environmental impact.[19] Solvent-free methods for pyrazole synthesis often utilize microwave or ultrasonic irradiation to provide the necessary energy for the reaction to proceed.[3]

-

Aqueous Media: Water is an ideal green solvent, and several methods for pyrazole synthesis in aqueous media have been developed.[20] These often employ catalysts that are stable and active in water.[20]

-

Reusable Catalysts: The use of heterogeneous or magnetically retrievable catalysts allows for easy separation from the reaction mixture and reuse, further enhancing the sustainability of the process.[10]

Comparative Analysis of Synthetic Methodologies

| Method | Starting Materials | Conditions | Advantages | Disadvantages |

| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acidic, Reflux | Well-established, readily available starting materials | Can produce regioisomers, harsh conditions |

| Multicomponent Reactions | Aldehyde, β-Ketoester, Hydrazine | Catalytic, often mild | High atom economy, convergent, diversity-oriented | Can require optimization for substrate scope |

| Silver-Catalyzed | Ynone, Hydrazine | AgOTf, Room Temperature | High yields, excellent regioselectivity for specific substrates | Catalyst cost, limited to specific starting materials |

| Ruthenium-Catalyzed | 1,3-Diol, Hydrazine | Ru-catalyst, Hydrogen acceptor | Access to unique substitution patterns | Catalyst cost and sensitivity |

| Green Methods | Various | Solvent-free, Aqueous, Microwave | Environmentally friendly, reduced waste | May require specialized equipment (e.g., microwave reactor) |

Experimental Protocols

Representative Protocol for Knorr Pyrazole Synthesis of Edaravone

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Diethyl ether

Procedure:

-

In a round-bottom flask, carefully add equimolar amounts of phenylhydrazine and ethyl acetoacetate. The addition is exothermic.[11]

-

Cool the resulting syrup in an ice bath to facilitate crystallization.[11]

-

Add cold diethyl ether to the solidified mass and stir to break up the solid.[4]

-

Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-methyl-1-phenyl-5-pyrazolone (Edaravone).[11]

Example of a Multicomponent Synthesis of a Pyrazole Derivative

Materials:

-

Aryl aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Hydrazine hydrate (1.0 mmol)

-

Ethanol (solvent)

-

Catalyst (e.g., a few drops of piperidine)

Procedure:

-

To a solution of the aryl aldehyde and malononitrile in ethanol, add the catalyst.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add hydrazine hydrate to the reaction mixture.

-

Reflux the reaction mixture for 2-3 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to afford the desired pyrazole.

Visualizing the Synthesis

Knorr Pyrazole Synthesis Mechanism

Caption: Mechanism of the Knorr Pyrazole Synthesis.

General Workflow for Multicomponent Pyrazole Synthesis

Caption: A typical workflow for a multicomponent pyrazole synthesis.

Conclusion and Future Outlook

The synthesis of pyrazoles has evolved significantly from its origins in the late 19th century. The classical Knorr synthesis provided the initial gateway to this important class of heterocycles. However, the relentless pursuit of efficiency, sustainability, and molecular diversity has led to the development of a rich and varied toolbox of modern synthetic methods. Multicomponent reactions, advanced catalytic systems, and green chemical approaches are at the forefront of contemporary pyrazole synthesis. As our understanding of chemical reactivity deepens and the demand for novel, functional molecules continues to grow, the field of pyrazole synthesis is poised for further innovation, promising even more elegant and sustainable routes to this privileged scaffold.

References

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega.

- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.

- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). Organic Letters.

- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Current Green Chemistry.

- HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (n.d.). The Journal of Organic Chemistry.

- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed.

- Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Journal of Heterocyclic Chemistry.

- Knorr Pyrazole Synthesis of Edaravone. (2020). The Royal Society of Chemistry.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI.

- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). SynOpen.

- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.

- Pyrazoles. (2015). The Royal Society of Chemistry.

- "detailed experimental protocol for Knorr pyrazole synthesis". (2025). Benchchem.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Ludwig Knorr. (2025). Britannica.

- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.

- Knorr Pyrazole Synthesis. (n.d.). Merck Index.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.

- Paal–Knorr synthesis. (n.d.). Wikipedia.

Sources

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. books.rsc.org [books.rsc.org]

- 7. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 8. Knorr Pyrazole Synthesis [drugfuture.com]

- 9. name-reaction.com [name-reaction.com]

- 10. jk-sci.com [jk-sci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tandfonline.com [tandfonline.com]

- 20. thieme-connect.com [thieme-connect.com]

An In-depth Technical Guide on the Theoretical Yield Calculation for Pyrazole Synthesis

<

Abstract

For researchers, scientists, and professionals in drug development, a precise understanding of reaction yields is paramount for process optimization, cost management, and overall project success.[1][2] This guide provides an in-depth exploration of the principles and methodologies for calculating the theoretical yield of pyrazole synthesis, a critical heterocyclic scaffold in medicinal chemistry. We will delve into the stoichiometry of the renowned Knorr pyrazole synthesis, detail a step-by-step protocol for both the reaction and the yield calculation, and provide expert insights into the factors influencing the practical outcomes of this foundational reaction.

Introduction: The Significance of Pyrazole and Theoretical Yield

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural motif present in a wide array of pharmacologically active agents.[3][4] Their applications span various therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[5][6][7][8] The efficient synthesis of pyrazole derivatives is therefore a cornerstone of many drug discovery and development programs.

The theoretical yield of a chemical reaction represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of material.[9] Its calculation is a fundamental aspect of synthetic chemistry for several key reasons:

-

Benchmark for Efficiency: It provides a crucial baseline against which the actual experimental yield can be compared, allowing for the calculation of the percent yield, a primary indicator of a reaction's efficiency.[1][10]

-

Process Optimization: Discrepancies between theoretical and actual yields highlight areas for process improvement, such as refining reaction conditions or minimizing side reactions.[2]

-

Economic Viability: In a pharmaceutical manufacturing context, maximizing yield is directly linked to cost-effectiveness and resource management.[11][12]

This guide will focus on the Knorr pyrazole synthesis, a classic and widely used method, to illustrate the principles of theoretical yield calculation.[13][14]

The Knorr Pyrazole Synthesis: Mechanism and Stoichiometry

The Knorr pyrazole synthesis, first reported in 1883, involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[4][14] The reaction typically proceeds under acidic conditions and results in the formation of a pyrazole ring.[13][15]

The overall balanced chemical equation for the synthesis of a simple pyrazole from a 1,3-diketone and hydrazine is:

R1(CO)CH2(CO)R2 + N2H4 → C3H2N2R1R2 + 2H2O

From this equation, the stoichiometry is clear: one mole of the 1,3-dicarbonyl compound reacts with one mole of hydrazine to produce one mole of the pyrazole product and two moles of water. This 1:1:1 molar ratio between the key reactants and the product is the foundation for the theoretical yield calculation.

Core Calculation: Determining the Theoretical Yield

The calculation of the theoretical yield is a systematic process that involves identifying the limiting reagent.[16] The limiting reagent is the reactant that will be completely consumed first in a chemical reaction, thereby limiting the amount of product that can be formed.[10]

Step-by-Step Calculation Workflow

Here is a detailed breakdown of the steps to calculate the theoretical yield for a pyrazole synthesis:

-

Write the Balanced Chemical Equation: As established, the reaction of a 1,3-dicarbonyl with hydrazine to form a pyrazole has a 1:1 stoichiometry.

-

Determine the Moles of Each Reactant:

-

Measure the mass (in grams) of the 1,3-dicarbonyl compound used.

-

Measure the mass or volume (and density, if applicable) of the hydrazine derivative used.

-

Calculate the number of moles of each reactant using their respective molecular weights.[17]

-

Moles = Mass (g) / Molecular Weight ( g/mol )

-

-

-

Identify the Limiting Reagent:

-

Compare the calculated moles of the 1,3-dicarbonyl compound and the hydrazine derivative.

-

Since the stoichiometry is 1:1, the reactant with the fewer number of moles is the limiting reagent.[16]

-

-

Calculate the Theoretical Moles of the Product:

-

The number of moles of the pyrazole product that can be theoretically formed is equal to the number of moles of the limiting reagent.

-

-

Calculate the Theoretical Yield in Grams:

-

Multiply the theoretical moles of the pyrazole product by its molecular weight.[17]

-

Theoretical Yield (g) = Moles of Limiting Reagent × Molecular Weight of Pyrazole Product ( g/mol )

-

-

Visualizing the Calculation Workflow

The logical flow of the theoretical yield calculation can be represented with the following diagram:

Caption: Workflow for calculating the theoretical yield of pyrazole synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol details the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a classic example of the Knorr pyrazole synthesis, starting from ethyl acetoacetate and phenylhydrazine.[7][18]

Materials and Reagents:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (e.g., 1.30 g, 10 mmol) and ethanol (20 mL).

-

Slowly add phenylhydrazine (e.g., 1.08 g, 10 mmol) to the stirred solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add cold distilled water (30-40 mL) to the flask with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

-

Weigh the dried product to determine the actual yield.

Data Presentation and Sample Calculation

Let's apply the theoretical yield calculation to the synthesis of 1-phenyl-3-methyl-5-pyrazolone as described in the protocol.

| Reactant/Product | Molecular Weight ( g/mol ) | Mass Used (g) | Moles (mol) | Stoichiometric Ratio |

| Ethyl Acetoacetate | 130.14 | 1.30 | 0.010 | 1 |

| Phenylhydrazine | 108.14 | 1.08 | 0.010 | 1 |

| 1-Phenyl-3-methyl-5-pyrazolone | 174.19 | - | - | 1 |

Sample Calculation:

-

Moles of Ethyl Acetoacetate: 1.30 g / 130.14 g/mol = 0.010 mol

-

Moles of Phenylhydrazine: 1.08 g / 108.14 g/mol = 0.010 mol

-

Limiting Reagent: In this example, the reactants are used in equimolar amounts, so neither is in excess. The theoretical moles of the product will be 0.010 mol.

-

Theoretical Yield: 0.010 mol × 174.19 g/mol = 1.74 g

If, after performing the experiment, the actual yield of the dried product was 1.48 g, the percent yield would be:

Percent Yield = (Actual Yield / Theoretical Yield) × 100 Percent Yield = (1.48 g / 1.74 g) × 100 = 85.1%

Field-Proven Insights: Factors Influencing Actual Yield

While the theoretical yield provides a maximum possible outcome, the actual yield is often lower due to several factors:

-

Side Reactions: The formation of regioisomers is a common challenge in Knorr pyrazole synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds.[5][19] This diverts reactants away from the desired product.

-

Incomplete Reactions: The reaction may not proceed to 100% completion within the allotted time.

-

Purification Losses: Product is inevitably lost during workup and purification steps such as filtration, washing, and recrystallization.

-

Purity of Reagents: The presence of impurities in the starting materials can interfere with the reaction and reduce the yield.

-

Reaction Conditions: Factors such as temperature, solvent, and catalyst concentration can significantly impact the reaction rate and selectivity, thereby affecting the final yield.[20]

Conclusion: The Indispensable Role of Theoretical Yield in Synthesis

The accurate calculation of theoretical yield is a fundamental skill for any scientist involved in chemical synthesis. It serves as a critical tool for evaluating the efficiency of a reaction, guiding process optimization, and ensuring the economic feasibility of a synthetic route.[1][11] For pyrazole synthesis, which is central to the development of numerous pharmaceuticals, a thorough understanding of these calculations allows researchers to innovate and refine their methodologies, ultimately contributing to the advancement of medicinal chemistry.

References

- Elguero, J. (1996). Pyrazoles.

- Faria, J. V., et al. (2017). Pyrazole-Containing Compounds: A Review of Their Synthesis and Biological Activities. Molecules, 22(8), 1394.

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2432-2439.

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

- Al-Hourani, B. J. (2022).

- Chandrasekharan, S. P., et al. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry, 20(42), 8205-8227.

- Ayaz, M., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Heterocyclic Chemistry, 2(1), 1-5.

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

- Mali, R. S., et al. (2021).

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Solubility of Things. (n.d.). Comparing Actual Yield with Theoretical Yield. Retrieved from [Link]

-

University of Calgary. (n.d.). Yield calculation. Retrieved from [Link]

-

Reddit. (2020, January 28). How do I determine the theoretical yield in an organic reaction? r/OrganicChemistry. Retrieved from [Link]

-

Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]

-

Omni Calculator. (n.d.). Theoretical Yield Calculator. Retrieved from [Link]

-

BYJU'S. (n.d.). How to Find/Calculate Theoretical Yield? Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, April 25). How To Calculate Theoretical Yield and Percent Yield [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 20). 12.9: Theoretical Yield and Percent Yield. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Chemistry For Everyone. (2025, September 23). Why Is Theoretical Yield Important In Chemical Reactions? [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Wisdomlib. (2025, November 21). Theoretical yield: Significance and symbolism. Retrieved from [Link]

- Iaroshenko, V. O., et al. (2018). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 23(10), 2465.

-

Chemistry LibreTexts. (2023, October 18). 8.7: Theoretical Yield and Percent Yield. Retrieved from [Link]

-

RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

-

DergiPark. (2022, February 28). Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 9. Theoretical yield: Significance and symbolism [wisdomlib.org]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jk-sci.com [jk-sci.com]

- 14. name-reaction.com [name-reaction.com]

- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 16. reddit.com [reddit.com]

- 17. omnicalculator.com [omnicalculator.com]

- 18. chemhelpasap.com [chemhelpasap.com]

- 19. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

molecular weight and formula of ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

An In-depth Technical Guide to Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Introduction